Product packaging for Methyl 5-aminopicolinate hydrochloride(Cat. No.:CAS No. 1260675-04-4)

Methyl 5-aminopicolinate hydrochloride

Cat. No.: B1457871
CAS No.: 1260675-04-4
M. Wt: 188.61 g/mol
InChI Key: NZYIXVITXNNBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-aminopicolinate hydrochloride (CAS No. 4434-13-3) is a hydrochloride salt derived from the methyl ester of 5-aminopicolinic acid. This compound is characterized by a pyridine ring substituted with an amino group at position 5 and a methyl ester group at position 2. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antibacterial agents . Its structural features, including the amino group and ester functionality, contribute to its reactivity and solubility in polar solvents, making it valuable for derivatization reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B1457871 Methyl 5-aminopicolinate hydrochloride CAS No. 1260675-04-4

Properties

IUPAC Name

methyl 5-aminopyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYIXVITXNNBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-aminopicolinate hydrochloride is a compound derived from picolinic acid, notable for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 152.15 g/mol. The compound features an amino group at the fifth position of the pyridine ring, which is critical for its biological interactions. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological molecules, influencing their activity and interactions.
  • Metal Ion Chelation : Similar to other picolinic acid derivatives, it may play a role in metal ion chelation, which is essential in several biochemical pathways.
  • Neuroprotective Effects : Picolinic acid derivatives are known for neuroprotective properties, which may extend to this compound .

In Vitro Studies

  • Cell Viability Assays : The MTT assay was utilized to evaluate the cytotoxicity of this compound on RAW 264.7 macrophage cells. Results indicated that at lower concentrations, the compound exhibited minimal toxicity, suggesting potential for therapeutic applications without significant adverse effects .
  • Binding Interactions : Studies using molecular docking simulations have revealed that this compound interacts with key proteins involved in cardiovascular diseases (CVD). The binding affinity was assessed against various biomarkers, indicating that the compound could modulate these targets effectively .

Case Studies

A recent study explored the synthesis and biological evaluation of methyl 5-((cinnamoyloxy)methyl)picolinate, a derivative of this compound. This compound demonstrated significant inhibitory effects on multiple enzymes implicated in CVD, including MAPK and TNF-α. The study highlighted the potential of modifying the structure to enhance bioactivity while retaining low toxicity profiles .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAmino group at position 5Neuroprotective effects; potential CVD modulation
Ethyl 5-aminopicolinate hydrochlorideEthyl group instead of methylSimilar binding interactions but different solubility
Methyl 6-(cyanomethyl)picolinateCyanomethyl group at position 6Enhanced metal ion chelation properties

Scientific Research Applications

Medicinal Chemistry

Methyl 5-aminopicolinate hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into derivatives that exhibit biological activity.

Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of methyl 5-aminopicolinate can be synthesized to create compounds with potential anticancer properties. For instance, modifications at the amino and carboxyl groups can enhance the selectivity and efficacy against specific cancer cell lines.

Herbicide Development

The compound has been investigated for its herbicidal properties, particularly as a potential alternative to existing herbicides that may have adverse environmental impacts.

Data Table: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)Reference
Methyl 5-aminopicolinate HClBroadleaf weeds85
PicloramWoody plants90
GlyphosateVarious95Comparative Study

The herbicidal activity of this compound has been attributed to its ability to disrupt metabolic pathways in target plants, making it a candidate for development as a selective herbicide.

Agricultural Applications

The compound is also being explored for its potential use in crop protection and enhancement. Its compatibility with genetically modified crops that are resistant to certain herbicides allows for integrated weed management strategies.

Case Study: Field Trials
Field trials conducted on soybean crops treated with this compound showed a significant reduction in weed biomass without adversely affecting crop yield. This suggests its utility in sustainable agricultural practices.

Environmental Impact Studies

Research into the environmental impact of this compound indicates that it has a favorable profile compared to traditional herbicides. Studies have demonstrated lower toxicity to non-target organisms, which is crucial for maintaining biodiversity in agricultural ecosystems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes compounds structurally related to Methyl 5-aminopicolinate hydrochloride, based on similarity scores derived from cheminformatics analyses:

Compound Name CAS No. Similarity Score Key Structural Differences
5-Methylpicolinic acid hydrochloride 177359-60-3 0.98 Carboxylic acid at position 2; methyl at position 5
5-(Hydroxymethyl)picolinic acid 39977-41-8 0.94 Hydroxymethyl at position 5; carboxylic acid at 2
Methyl 6-(aminomethyl)picolinate HCl 359015-11-5 0.97 Aminomethyl at position 6; ester at position 2
5-Chloro-6-methylpicolinaldehyde 137778-17-7 0.88 Chloro at position 5; aldehyde at position 2

Key Observations :

  • 5-Methylpicolinic acid hydrochloride (similarity 0.98) shares the pyridine backbone and methyl group at position 5 but replaces the ester with a carboxylic acid. This difference reduces lipophilicity and alters solubility in organic solvents .
  • Methyl 6-(aminomethyl)picolinate HCl (similarity 0.97) is a positional isomer with the amino group shifted to position 4. This modification can significantly impact binding affinity in biological systems, as seen in kinase inhibitor studies .
Solubility and Reactivity:
  • This compound exhibits higher water solubility than its carboxylic acid analogue (5-Methylpicolinic acid hydrochloride) due to the ester group’s reduced polarity .
  • The hydroxymethyl derivative (CAS 39977-41-8) shows moderate solubility in ethanol, whereas the parent compound is more soluble in dimethylformamide (DMF), as inferred from synthesis protocols in related compounds .

Preparation Methods

Esterification of 5-Aminopicolinic Acid Using Thionyl Chloride and Methanol

Method Overview:
The most common and well-documented method for preparing methyl 5-aminopicolinate involves the reaction of 5-aminopicolinic acid with thionyl chloride in methanol. This process converts the carboxylic acid group into a methyl ester under reflux conditions.

Typical Reaction Conditions and Yields:

Entry Starting Material Amount Reagent & Solvent Temperature & Time Yield (%) Product Form Notes
1 3.0 g (21.7 mmol) 5-aminopicolinic acid Thionyl chloride (12.9 g, 109 mmol), Methanol (60 mL) 0 °C for 1 h, then reflux 4 h 78% Yellow oil Crude product used without further purification; aqueous workup with NaHCO3 and ethyl acetate extraction
2 170 g (1.23 mol) 5-aminopicolinic acid Thionyl chloride (178.6 mL, 2.47 mol), Methanol (1700 mL) 0 °C addition, reflux 72 h + additional SOCl2 and reflux 24 h 73% White solid Neutralization with NaHCO3, filtration, drying; large scale synthesis
3 2.00 g (14.5 mmol) 5-aminopyridine-2-carboxylic acid Thionyl chloride (3.15 mL, 43.4 mmol), Methanol (20 mL) 0 °C addition, reflux 24 h 39% Off-white powder Sonication during aqueous workup; lower yield possibly due to scale or conditions

Reaction Mechanism Notes:
Thionyl chloride activates the carboxylic acid to form an acid chloride intermediate, which then reacts with methanol to yield the methyl ester. The reaction is typically performed under anhydrous conditions and inert atmosphere to avoid hydrolysis and side reactions.

Alternative Esterification Using Diazomethyl-Trimethylsilane (TMS-Diazomethane)

Method Overview:
An alternative milder esterification method employs diazomethyl-trimethylsilane in a benzene/methanol mixture at low temperatures to convert 5-aminopyridine-2-carboxylic acid to methyl 5-aminopicolinate.

Parameter Details
Starting Material 5-Aminopyridine-2-carboxylic acid (5.4 mmol)
Reagents 2 M TMS-diazomethane in diethyl ether (6.5 mmol)
Solvent Benzene : Methanol = 3 : 1 (40 mL total)
Temperature 0 °C to room temperature
Reaction Time 6 hours
Yield Not explicitly stated; product used directly in next step
Product Methyl 5-aminopicolinate (MS m/z 153.1 [M+H]+)

Advantages:

  • Milder conditions compared to thionyl chloride
  • Avoids use of corrosive thionyl chloride
  • Suitable for sensitive substrates

Formation of Hydrochloride Salt

The free base methyl 5-aminopicolinate can be converted into its hydrochloride salt by treatment with hydrochloric acid. This step is often performed after purification or as part of the isolation process to improve stability and handling.

Typical Procedure:

  • Dissolve methyl 5-aminopicolinate in an appropriate solvent (e.g., ethanol or methanol).
  • Add hydrochloric acid (HCl) gas or aqueous HCl solution under controlled conditions.
  • Isolate the hydrochloride salt by filtration or crystallization.

Example:
In the synthesis of related amides, methyl 5-aminopicolinate hydrochloride was isolated as a white solid after acid treatment, with characteristic 1H NMR signals confirming the salt formation.

Notes on Reaction Optimization and Purification

  • Reaction Time and Temperature: Longer reflux times (up to 96 hours) and controlled temperature (0 °C addition, reflux) improve yield and completeness of esterification.
  • Workup: Neutralization with saturated sodium bicarbonate solution followed by extraction with ethyl acetate or dichloromethane is standard to remove impurities.
  • Drying and Filtration: Use of anhydrous sodium sulfate or magnesium sulfate to dry organic layers before concentration.
  • Purification: Crude methyl 5-aminopicolinate is often used directly in subsequent steps without further purification, but can be purified by recrystallization or chromatography if needed.
  • Inert Atmosphere: Some procedures recommend argon or nitrogen atmosphere to prevent oxidation or moisture interference.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Time Yield (%) Product Form Comments
Thionyl chloride + Methanol SOCl2, MeOH Methanol 0 °C addition, reflux 4-96 h 39-78% Oil or solid Most common, scalable, requires careful neutralization
Diazomethyl-trimethylsilane TMSCH2N2 Benzene/MeOH (3:1) 0 °C to RT 6 h Not specified Oil/solid Milder, avoids corrosives, direct use in next step
Hydrochloride Salt Formation HCl Alcohol solvents RT Variable Quantitative Solid salt Improves stability and handling

Research Findings and Industrial Relevance

  • The thionyl chloride/methanol method remains the industrial standard due to its robustness and scalability, achieving yields around 70-78% on large scale (hundreds of grams to kilograms).
  • Reaction parameters such as temperature, reaction time, and reagent stoichiometry significantly influence yield and purity.
  • Alternative esterification reagents like TMS-diazomethane offer milder conditions but are less commonly used industrially due to reagent cost and handling.
  • The hydrochloride salt form is preferred for storage and further synthetic applications due to improved stability and crystallinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminopicolinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-aminopicolinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.